Cyclopropanesulfinamide
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Overview
Description
Cyclopropanesulfinamide is a fascinating chemical compound with the molecular formula C3H7NO2S. It is characterized by a cyclopropane ring attached to a sulfinamide group. This compound is widely used in organic synthesis, drug development, and material science due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanesulfinamide can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and automated systems to maintain precise control over reaction conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropanesulfonamide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to cyclopropylamine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; conducted in polar solvents.
Major Products:
Oxidation: Cyclopropanesulfonamide.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropanesulfinamides depending on the nucleophile used.
Scientific Research Applications
Cyclopropanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropanesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making this compound a valuable tool in studying biological processes .
Comparison with Similar Compounds
Cyclopropanesulfinamide can be compared with other similar compounds such as:
Cyclopropanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Cyclopropylamine: Lacks the sulfinamide group, making it less versatile in chemical reactions but useful as a precursor in synthesis.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
This compound stands out due to its unique reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
cyclopropanesulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c4-6(5)3-1-2-3/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRKPATFBGNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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